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4-Ethyl-2-methoxyphenol - 29760-89-2

4-Ethyl-2-methoxyphenol

Catalog Number: EVT-7914043
CAS Number: 29760-89-2
Molecular Formula: C9H12O2
Molecular Weight: 152.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4-Ethyl-2-methoxyphenol is a member of methoxybenzenes and a member of phenols.
4-ethylguaiacol is a natural product found in Coffea, Coffea arabica, and other organisms with data available.
4-Ethyl-2-methoxyphenol is a metabolite found in or produced by Saccharomyces cerevisiae.
Overview

4-Ethyl-2-methoxyphenol is an organic compound with the molecular formula C9H12O2C_9H_{12}O_2 and a molecular weight of approximately 152.19 g/mol. It is known for its presence in various natural products and as a metabolite produced by certain yeast species, particularly Saccharomyces cerevisiae. This compound is recognized for its potential applications in various fields, including food science, pharmaceuticals, and analytical chemistry.

Source

4-Ethyl-2-methoxyphenol can be derived from natural sources, particularly in fermented beverages where it is produced as a secondary metabolite by yeast. It is also synthetically produced through various chemical reactions involving phenolic compounds.

Classification

This compound belongs to the class of phenolic compounds, specifically categorized as an ethyl-substituted methoxyphenol. It is often studied in the context of volatile phenols and their impact on flavor and aroma in food products.

Synthesis Analysis

Methods

The synthesis of 4-Ethyl-2-methoxyphenol can be accomplished through several methods, including:

  1. Bromination and Reduction: A method involves brominating 4-hydroxyacetophenone to produce alpha-bromo-4-hydroxyacetophenone, followed by a methoxide-bromide exchange to yield alpha-methoxy-4-hydroxyacetophenone. This intermediate can then be reduced using hydrogenation catalysts to produce 4-Ethyl-2-methoxyphenol .
  2. Complexation Extraction: A novel route has been developed that utilizes calcium ions to selectively extract and purify 4-Ethyl-2-methoxyphenol from mixtures, demonstrating an innovative approach to its synthesis and purification .

Technical Details

The bromination reaction typically requires solvents such as methanol or ethyl acetate under controlled conditions to ensure high yields and purity. The hydrogenation step necessitates careful handling of hydrogen gas and the use of catalysts like palladium or platinum to facilitate the reduction process efficiently.

Molecular Structure Analysis

Structure

The molecular structure of 4-Ethyl-2-methoxyphenol consists of a phenolic ring with an ethyl group at the para position and a methoxy group at the ortho position. The structural formula can be represented as follows:

C9H12O2\text{C}_9\text{H}_{12}\text{O}_2

Data

  • CAS Registry Number: 2785-89-9
  • IUPAC Name: 4-Ethyl-2-methoxyphenol
  • InChI Key: CHWNEIVBYREQRF-UHFFFAOYSA-N
  • LogP (Octanol-Water Partition Coefficient): 2.20 .
Chemical Reactions Analysis

Reactions

4-Ethyl-2-methoxyphenol participates in various chemical reactions typical of phenolic compounds, including:

  1. Esterification: It can react with acids to form esters, which are important in flavoring agents.
  2. Oxidation: Under certain conditions, it may undergo oxidation to form quinones or other derivatives.
  3. Substitution Reactions: The presence of both methoxy and ethyl groups allows for electrophilic aromatic substitution reactions.

Technical Details

The reactivity of 4-Ethyl-2-methoxyphenol can be influenced by factors such as solvent choice, temperature, and the presence of catalysts during reactions.

Mechanism of Action

Process

The mechanism of action for 4-Ethyl-2-methoxyphenol primarily revolves around its role as a flavor compound in food products and its potential antioxidant properties. It may inhibit oxidative stress by scavenging free radicals due to the presence of hydroxyl groups in its structure.

Data

Research indicates that this compound may exhibit antimicrobial properties, which could be beneficial in food preservation and safety .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a colorless to pale yellow liquid.
  • Boiling Point: Approximately 250 °C.
  • Melting Point: Not explicitly defined but generally exists as a liquid at room temperature.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and ether; limited solubility in water.
  • Stability: Relatively stable under normal conditions but may degrade under extreme pH or temperature variations.

Relevant data from studies suggest that it maintains stability during storage under appropriate conditions .

Applications

Scientific Uses

  1. Food Industry: Used as a flavor enhancer due to its pleasant aroma profile.
  2. Analytical Chemistry: Employed in high-performance liquid chromatography for the analysis of volatile compounds in beverages .
  3. Pharmaceuticals: Investigated for potential therapeutic properties due to its antioxidant and antimicrobial activities.
Biosynthesis and Natural Occurrence

Biogenesis Pathways in Plant Secondary Metabolism

4-Ethyl-2-methoxyphenol (4-EG), also termed 4-ethylguaiacol, is a phenolic derivative formed via the phenylpropanoid pathway in plants. This route begins with phenylalanine, which undergoes deamination by phenylalanine ammonia-lyase (PAL) to yield cinnamic acid. Subsequent hydroxylation and methylation reactions produce ferulic acid, a key precursor. In the final steps, ferulic acid undergoes enzymatic decarboxylation by ferulic acid decarboxylase to form 4-vinylguaiacol, which is then reduced by vinylphenol reductase to yield 4-ethylguaiacol. This pathway is prominent in lignifying tissues and reproductive organs, where phenylpropanoids contribute to structural integrity and defense [5] [10].

4-EG accumulates variably across plant species due to genetic and environmental factors. In Coffea canephora (robusta coffee), 4-EG levels are significantly higher than in Coffea arabica (arabica), influencing their distinct flavor profiles. Similarly, it is detected in red wines due to microbial activity during fermentation. The compound is also identified in spices like Cinnamomum aromaticum (Chinese cinnamon) and Capsicum annuum (bell peppers) [1] .

Table 1: Natural Occurrence of 4-Ethyl-2-Methoxyphenol in Plants

SourceConcentrationBiological Context
Coffea canephoraHighSeed development, roasting byproduct
Coffea arabicaLowSeed metabolism
Vitis vinifera (wine)VariableFermentation metabolite
Cinnamomum aromaticumDetectableBark essential oils
Capsicum annuumTraceFruit ripening

Enzymatic Conversion of Cinnamic Acid Derivatives in Microbial Systems

Microorganisms employ diverse enzymatic machinery to transform phenylpropanoids into 4-EG. Debaryomyces hansenii, a yeast, decarboxylates ferulic acid via phenylacrylic acid decarboxylase (PAD) to form 4-vinylguaiacol, which is then reduced to 4-EG by NADPH-dependent reductases. Bacterial species like Bacillus pumilus and Pseudomonas fluorescens utilize similar pathways but exhibit strain-specific efficiency. For instance, Streptomyces halstedii oxidizes 4-EG to vanillic acid, linking it to vanillin biosynthesis [5] [10].

Fungal systems, such as Aspergillus niger, achieve higher yields through induced expression of feruloyl esterases, which release ferulic acid from plant cell walls before decarboxylation. Bioreactor studies show that dissolved oxygen and pH critically influence conversion rates. Optimized conditions (pH 6.0, 30°C) enable near-quantitative transformation of ferulic acid to 4-EG within 48 hours [5] [10].

Table 2: Microbial Enzymatic Systems for 4-EG Production

MicroorganismKey EnzymesSubstrateProduct Yield
Debaryomyces hanseniiPAD, vinylphenol reductaseFerulic acid>90%
Aspergillus nigerFeruloyl esterase, PADWheat bran hydrolysate78%
Bacillus pumilusCinnamoyl esterase, reductaseSugar beet pulp65%
Streptomyces halstediiOxidoreductases4-EGVanillic acid

Ecological Role in Plant-Insect Interactions and Allelopathy

4-EG functions as an ecochemical mediator in multitrophic interactions. As a herbivore-induced plant volatile (HIPV), it attracts parasitoids and predators of herbivorous insects. For example, maize (Zea mays) infested by Spodoptera frugiperda (fall armyworm) emits 4-EG, which recruits Cotesia marginiventris (a parasitic wasp). This indirect defense mechanism reduces herbivory pressure by 30–50% in field studies [2] [6].

In allelopathy, 4-EG inhibits seed germination and root elongation in competing plants. Bioassays demonstrate that concentrations as low as 10 ppm reduce radicle growth in Lactuca sativa (lettuce) by 40%. The compound disrupts membrane permeability and H⁺-ATPase activity, impairing nutrient uptake. Soil adsorption studies reveal that 4-EG persists longer in clay-rich soils due to chelation with metal ions, prolonging its phytotoxic effects [6] [8]. Additionally, 4-EG contributes to microbial feedback loops; Pseudomonas spp. degrade it into less toxic metabolites, modulating its ecological impact [8].

Properties

CAS Number

29760-89-2

Product Name

4-Ethyl-2-methoxyphenol

IUPAC Name

4-ethyl-2-methoxyphenol

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C9H12O2/c1-3-7-4-5-8(10)9(6-7)11-2/h4-6,10H,3H2,1-2H3

InChI Key

CHWNEIVBYREQRF-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1)O)OC

Solubility

693.8 mg/L @ 25 °C (est)
slightly soluble in water; miscible in oils
miscible (in ethanol)

Canonical SMILES

CCC1=CC(=C(C=C1)O)OC

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